molecular formula C4H7BrO3 B049807 (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS No. 261904-39-6

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Cat. No. B049807
CAS RN: 261904-39-6
M. Wt: 183 g/mol
InChI Key: HBJAYXGUOOININ-BYPYZUCNSA-N
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Description

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, also known as 2-bromo-3-hydroxy-2-methylpropanoic acid, is an organic compound with the molecular formula C4H7BrO3. It is an enantiomer of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid and has been studied extensively in recent years due to its potential applications in a variety of fields.

Scientific Research Applications

Advanced Catalysis

The compound has been utilized in advanced catalysis processes. For instance, it can be involved in the synthesis of cyclopentanone products, where derivatives with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce high yields in the presence of molecular oxygen as the sole oxidant .

Synthetic Organic Chemistry

Lastly, it can play a role in synthetic organic chemistry as a precursor or intermediate in the synthesis of a wide range of organic compounds.

Each of these applications leverages the unique chemical properties of “(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid”, demonstrating its versatility and importance in scientific research. The potential uses outlined above are based on the compound’s known chemical behavior and the roles similar compounds play in various fields of research. However, specific studies on this compound’s applications in these areas are not detailed in the search results, indicating a need for further research to explore these possibilities .

properties

IUPAC Name

(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJAYXGUOOININ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441952
Record name (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

CAS RN

261904-39-6
Record name (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Bromo-2-hydroxy-2-methylpropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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